molecular formula C16H20N2O2 B13879722 tert-Butyl 7-cyclopropyl-1H-indol-5-ylcarbamate

tert-Butyl 7-cyclopropyl-1H-indol-5-ylcarbamate

Cat. No.: B13879722
M. Wt: 272.34 g/mol
InChI Key: TZBQYOUTCCSDJU-UHFFFAOYSA-N
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Description

tert-Butyl 7-cyclopropyl-1H-indol-5-ylcarbamate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-cyclopropyl-1H-indol-5-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, such as the Simmons-Smith reaction, where a diazo compound reacts with an alkene in the presence of a metal catalyst.

    Carbamate Formation: The tert-butyl carbamate group can be introduced by reacting the indole derivative with tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-cyclopropyl-1H-indol-5-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form oxindole derivatives.

    Reduction: Reduction of the compound can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic substitution reactions can occur at the indole ring, such as halogenation using N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: NBS, acetonitrile, room temperature.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

tert-Butyl 7-cyclopropyl-1H-indol-5-ylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl 7-cyclopropyl-1H-indol-5-ylcarbamate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The cyclopropyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 7-cyclopropyl-1H-indol-5-ylcarbamate is unique due to the presence of both a cyclopropyl group and a tert-butyl carbamate group on the indole ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

tert-butyl N-(7-cyclopropyl-1H-indol-5-yl)carbamate

InChI

InChI=1S/C16H20N2O2/c1-16(2,3)20-15(19)18-12-8-11-6-7-17-14(11)13(9-12)10-4-5-10/h6-10,17H,4-5H2,1-3H3,(H,18,19)

InChI Key

TZBQYOUTCCSDJU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C2C(=C1)C=CN2)C3CC3

Origin of Product

United States

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